Anticancer Activity: Comparative IC50 Values Against Human Cervical and Breast Cancer Cell Lines
N-butan-2-ylquinoxaline-6-carboxamide demonstrates dose-dependent cytotoxicity against multiple human cancer cell lines. In HeLa (cervical cancer) cells, the compound exhibits an IC50 value of 10 μM, while in MCF-7 (breast cancer) cells, the IC50 is 15 μM. These values position the compound as moderately potent within the quinoxaline-6-carboxamide class, where structurally related derivatives have been reported with IC50 values ranging from 0.126 μM to >100 μM depending on N-substituent identity. For procurement decisions, these data establish a baseline activity profile that enables differentiation from analogs with either insufficient potency for screening cascades or excessive cytotoxicity that would preclude further development.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 10 μM; MCF-7: 15 μM |
| Comparator Or Baseline | Related quinoxaline-6-carboxamide derivatives: IC50 range 0.126 μM to >100 μM |
| Quantified Difference | Target compound shows intermediate potency within class range |
| Conditions | In vitro cell viability assay; HeLa and MCF-7 cancer cell lines |
Why This Matters
These IC50 values provide a quantitative benchmark for comparing this compound against alternative quinoxaline-6-carboxamide analogs with different N-substituents, enabling informed selection based on required potency window for specific screening applications.
